molecular formula C18H17ClN2S B7729562 3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B7729562
M. Wt: 328.9 g/mol
InChI Key: TWKXZPDTNHMMNV-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzyl group, a sulfanyl group, and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a suitable nucleophile, such as a thiol, to form the chlorobenzyl sulfanyl intermediate.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Chlorobenzyl)sulfanyl]benzyl}-1-propanamine
  • 3-[(2-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 3-[(2-Chlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole

Uniqueness

3-[(2-Chlorobenzyl)sulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of a tetrahydroisoquinoline core with a chlorobenzyl sulfanyl group and a nitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-12-14-7-3-4-8-15(14)16(10-20)18(21-12)22-11-13-6-2-5-9-17(13)19/h2,5-6,9H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKXZPDTNHMMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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